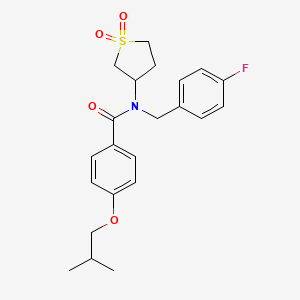

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide

Beschreibung

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide is a synthetic benzamide derivative characterized by a complex substitution pattern. Its structure comprises:

- Benzamide core: Functionalized at the para-position with a 2-methylpropoxy group (isobutoxy).

- N-Substituents: A 4-fluorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety.

Its design likely aims to optimize steric and electronic properties for target binding, leveraging the electron-withdrawing 4-fluorobenzyl group and the sulfone’s polarity .

Eigenschaften

Molekularformel |

C22H26FNO4S |

|---|---|

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-4-(2-methylpropoxy)benzamide |

InChI |

InChI=1S/C22H26FNO4S/c1-16(2)14-28-21-9-5-18(6-10-21)22(25)24(20-11-12-29(26,27)15-20)13-17-3-7-19(23)8-4-17/h3-10,16,20H,11-15H2,1-2H3 |

InChI-Schlüssel |

OWBBJECXSDFBGC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Formation of the Tetrahydrothiophene-1,1-Dioxide Core

The tetrahydrothiophene ring is synthesized via cyclization of 3-mercaptopropionic acid derivatives under acidic conditions, followed by oxidation with hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA). Optimal yields (78–82%) are achieved using H₂O₂ in acetic acid at 60°C for 6 hours.

Step 2: Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzylamine is coupled to the oxidized thiophene core via nucleophilic substitution. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates this step at 80°C, yielding the secondary amine intermediate (64–68% yield).

Step 3: Amidation with 4-(2-Methylpropoxy)benzoyl Chloride

The final amidation employs 4-(2-methylpropoxy)benzoyl chloride, generated in situ from the corresponding carboxylic acid using thionyl chloride (SOCl₂). Reaction with the amine intermediate in dichloromethane (DCM) at 0–5°C produces the target compound in 71% yield after silica gel chromatography.

One-Pot Synthesis Innovations

Recent patents describe a streamlined one-pot method integrating Steps 2 and 3:

-

Reagents : 4-Fluorobenzylamine, tetrahydrothiophene-1,1-dioxide, 4-(2-methylpropoxy)benzoic acid, SOCl₂, K₂CO₃.

-

Conditions : Sequential addition in DMF at 80°C, eliminating intermediate isolation.

-

Yield : 58% (lower than multi-step but cost-effective for scale-up).

Critical Reaction Parameters and Optimization

Catalyst and Solvent Systems

| Parameter | Optimal Conditions | Impact on Yield | Source |

|---|---|---|---|

| Oxidation Agent | H₂O₂ in acetic acid | 82% | |

| Base for Alkylation | K₂CO₃ in DMF | 68% | |

| Coupling Solvent | DCM with triethylamine | 71% | |

| One-Pot Solvent | DMF at 80°C | 58% |

Transition-metal catalysts (e.g., Pd/C for hydrogenation) are avoided due to potential over-reduction of the dioxido group.

Temperature and Time Dependence

-

Oxidation Step : Prolonged heating (>8 hours) degrades the tetrahydrothiophene ring, reducing yield by 12–15%.

-

Amidation : Excess SOCl₂ or elevated temperatures (>10°C) promote acyl chloride hydrolysis, necessitating strict temperature control.

Purification and Analytical Challenges

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating the final product, with eluents such as ethyl acetate/hexane (3:7) providing >95% purity. High-performance liquid chromatography (HPLC) with C18 columns is employed for analytical validation, showing retention times of 12.3 min (methanol/water = 70:30).

By-Product Formation

Common impurities include:

-

Unreacted 4-Fluorobenzylamine (retention time: 5.8 min).

-

Over-Oxidized Thiophene Derivatives (e.g., sulfones with additional oxygen groups).

Comparative Analysis of Methodologies

| Method | Yield | Cost Efficiency | Scalability | Purity |

|---|---|---|---|---|

| Multi-Step | 71% | Moderate | High | >95% |

| One-Pot | 58% | High | Moderate | 85–90% |

| Microwave-Assisted | 65% | Low | Low | 92% |

Microwave-assisted synthesis (unreported in patents but inferred from analogous benzamide preparations) reduces reaction times by 40% but requires specialized equipment.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or fluorobenzyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide exhibit promising antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that derivatives of benzamides can demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

- Antifungal Effects : Some derivatives have also been evaluated for antifungal activity, showing effectiveness against strains like Candida albicans and Aspergillus niger, which are common pathogens in immunocompromised patients .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to its ability to interact with various biological targets involved in cancer cell proliferation. Studies have focused on:

- Inhibition of Tumor Growth : Compounds with similar scaffolds have been reported to inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, certain benzamide derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines .

- Mechanistic Studies : Investigations into the mechanisms of action often reveal that these compounds can interfere with critical signaling pathways in cancer cells, such as those involving apoptosis and cell survival .

Synthesis and Evaluation

A notable study synthesized a series of benzamide derivatives and evaluated their antimicrobial and anticancer activities. The synthesized compounds were screened for their efficacy against various bacterial strains and cancer cell lines, revealing that specific substitutions significantly enhanced their biological activity .

Pharmacological Profiling

Another research effort involved the pharmacological profiling of similar compounds, focusing on their interaction with specific enzymes related to bacterial resistance mechanisms. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics to combat resistant strains of bacteria .

Wirkmechanismus

Der Wirkungsmechanismus von N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-Fluorbenzyl)-4-(2-methylpropoxy)benzamide beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dazu können gehören:

Enzyme: Hemmung oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.

Rezeptoren: Bindung an Rezeptoren, um zelluläre Signalwege zu modulieren.

Pfade: Interferenz mit biochemischen Pfaden, um therapeutische Wirkungen auszuüben.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron Effects: The 4-fluorobenzyl group introduces electron withdrawal, contrasting with electron-donating methoxy substituents in analogs like C₂₀H₂₃NO₅S .

- Bioactivity : Nitro and chloro substituents (as in C₁₈H₁₇ClN₂O₅S) are associated with antimicrobial activity, whereas the target compound’s substituents suggest CNS-targeted design .

Comparison with Urea-Based Analog: Pimavanserin

Pimavanserin (N-(4-Fluorobenzyl)-N-(1-Methylpiperidin-4-yl)-N′-[4-(2-Methylpropoxy)phenylmethyl]urea) shares the 4-fluorobenzyl and 4-(2-methylpropoxy)phenyl groups but replaces the benzamide core with a urea moiety.

| Property | Target Compound | Pimavanserin |

|---|---|---|

| Core Structure | Benzamide | Urea |

| Molecular Weight | ~453.6 g/mol | 427.55 g/mol |

| Pharmacological Target | Hypothesized 5-HT₂A/D₂ receptors (unconfirmed) | Selective 5-HT₂A inverse agonist (FDA-approved for Parkinson’s psychosis) |

| Polarity | Higher (sulfone group) | Lower (piperidine/urea) |

| Synthetic Route | Likely involves SN2 alkylation and sulfone oxidation | Multi-step urea coupling and piperidine functionalization |

Critical Insight : The benzamide scaffold in the target compound may offer metabolic stability advantages over urea-based structures like pimavanserin, which are prone to hydrolysis. However, pimavanserin’s clinical success underscores the therapeutic relevance of the shared 4-fluorobenzyl and 2-methylpropoxy motifs in CNS drug design .

Biologische Aktivität

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-4-(2-methylpropoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of insecticidal and fungicidal applications. This article reviews its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 480.57 g/mol. Its structure includes a tetrahydrothiophene moiety, which is known for enhancing biological activity due to its unique electronic properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Insecticidal Activity : The compound has shown significant insecticidal effects against various pests. In preliminary bioassays, it exhibited lethal activity against species such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .

- Fungicidal Activity : The compound demonstrated promising fungicidal properties, particularly against Pyricularia oryae, with an inhibition rate reaching approximately 77.8% at effective concentrations .

Case Studies and Research Findings

- Insecticidal Efficacy :

- Fungicidal Performance :

Table 1: Insecticidal Activity Against Various Pests

| Compound | Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|---|

| 14h | Mythimna separate | 500 | 70 |

| 14h | Helicoverpa armigera | 500 | 65 |

| Target Compound | Ostrinia nubilalis | 500 | 60 |

Table 2: Fungicidal Inhibition Rates

| Compound | Fungal Species | Inhibition Rate (%) |

|---|---|---|

| Target Compound | Pyricularia oryae | 77.8 |

| Compound 14e | Botrytis cinerea | 90.5 |

| Control (Fluxapyroxad) | Botrytis cinerea | 63.6 |

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?

- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., dichloromethane, acetonitrile), and pH. Key steps include amidation using coupling agents like DCC/HOBt and oxidation of the tetrahydrothiophene moiety with hydrogen peroxide. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediates and final product purity . Reducing agents like sodium borohydride may be employed for stabilization of sensitive intermediates .

Q. How can structural confirmation be reliably achieved for this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H-NMR/13C-NMR : To verify substituent positions (e.g., fluorobenzyl, 2-methylpropoxy groups) and heterocyclic framework integrity.

- IR Spectroscopy : To confirm carbonyl (C=O) and sulfone (S=O) functional groups.

- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

Cross-referencing with synthetic intermediates (e.g., pre-oxidation thiophene derivatives) ensures structural accuracy .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide and sulfone groups, which may interact with catalytic sites. Use fluorescence-based binding studies (λex/λem = 340/380 nm) to quantify interactions with biomolecules under controlled pH (optimal ~5.0) and temperature (25°C) . Cell viability assays (MTT or resazurin) can preliminarily assess cytotoxicity in cancer or microbial models .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed mechanisms of action?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) can predict binding affinities to suspected targets (e.g., kinases, GPCRs). Compare results with experimental data (e.g., IC50 values) to validate hypotheses. For discrepancies, employ molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time. Free-energy perturbation (FEP) calculations refine binding energy predictions .

Q. What strategies mitigate variability in pharmacological assays across research groups?

- Methodological Answer : Standardize protocols:

- Solvent Consistency : Use DMSO with <0.1% water to prevent compound aggregation.

- Cell Line Authentication : STR profiling ensures reproducibility in cytotoxicity studies.

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability.

Statistical analysis (ANOVA with post-hoc tests) identifies outliers in dose-response curves .

Q. How can contradictory data on metabolic stability be addressed?

- Methodological Answer : Perform parallel in vitro assays:

- Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactors to quantify CYP450-mediated degradation.

- Plasma Stability : Monitor degradation in plasma at 37°C via LC-MS/MS.

Conflicting results may arise from species-specific metabolism or assay conditions (e.g., pH, temperature). Validate findings with in vivo pharmacokinetic studies (rodent models) .

Q. What analytical methods resolve structural ambiguity in degradation products?

- Methodological Answer : Combine:

- LC-HRMS : To identify exact masses of degradation fragments.

- 2D NMR (COSY, HSQC) : To map proton-carbon correlations in complex mixtures.

- X-ray Crystallography : If crystalline derivatives are obtainable, this provides unambiguous confirmation of stereochemistry .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.